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Compound of Interest

Compound Name: Fumagilin B

Cat. No.: B15392558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fumagillin-B, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic

analog TNP-470, have garnered significant interest in oncology for their potent anti-angiogenic

properties. The primary mechanism of action for this class of compounds is the irreversible

inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in endothelial cell

proliferation and survival.[1] This unique mechanism presents a compelling rationale for

combination therapies, aiming to enhance the efficacy of traditional cytotoxic chemotherapies.

This guide provides a comparative overview of the synergistic effects of Fumagillin-B's analog,

TNP-470, with various chemotherapeutic agents, supported by available preclinical and clinical

data. Due to a scarcity of publicly available data on Fumagillin-B in combination therapies, this

guide will focus on its well-studied analog, TNP-470.

Quantitative Data Summary
The following tables summarize the in vivo synergistic effects of TNP-470 in combination with

standard chemotherapeutic agents across different cancer models.

Table 1: Synergistic Effects of TNP-470 and Cisplatin on Tumor Growth
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Cancer Model Treatment Group
Tumor Volume
Reduction (% of
Control)

Reference

Hormone-Independent

Prostate Cancer (PC-

3)

TNP-470 (100 mg/kg) 62% [2]

Cisplatin (5 mg/kg) 78% [2]

TNP-470 + Cisplatin 95% (Additive Effect) [2]

Table 2: Synergistic Effects of TNP-470 and Other Chemotherapies on Tumor Growth

Cancer Model
Chemotherapy
Agent

Treatment
Group

Tumor Volume
Reduction (%
of Control)

Reference

Nasopharyngeal

Carcinoma

(CNE-2)

5-Fluorouracil (5-

FU)
TNP-470 + 5-FU

Enhanced

antitumor

efficacy

(statistical

significance not

detailed)

[3]

Cisplatin
TNP-470 +

Cisplatin

Enhanced

inhibitory effect

(not statistically

significant)

[3]

Table 3: Clinical Efficacy of TNP-470 in Combination with Paclitaxel and Carboplatin
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Cancer
Type

Treatment
Regimen

Number of
Patients

Objective
Response
Rate
(Partial
Response)

Median
Survival

Reference

Solid Tumors

(including

NSCLC)

TNP-470 +

Paclitaxel +

Carboplatin

17 24% 297 days [4]

Non-Small

Cell Lung

Cancer

(NSCLC)

TNP-470 +

Paclitaxel
16 38% 14.1 months

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments cited in the assessment of synergistic effects.

In Vitro Cell Viability and Synergy Assessment (MTT
Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects

of a compound.

Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, PC-3 prostate

cancer) are cultured in appropriate media supplemented with fetal bovine serum and

antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Drug Treatment: Cells are treated with various concentrations of Fumagillin-B/TNP-470, a

chemotherapeutic agent (e.g., cisplatin, doxorubicin, paclitaxel), or a combination of both. A
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control group receives the vehicle (e.g., DMSO) at the same concentration as the treated

wells.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4

hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol

with HCl) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is

calculated. For combination studies, the Combination Index (CI) is determined using the

Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect,

and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition Studies
Animal models are essential for evaluating the in vivo efficacy of combination therapies.

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

Tumor Cell Implantation: Human cancer cells (e.g., CNE-2 nasopharyngeal carcinoma) are

injected subcutaneously into the flank of the mice.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g.,

100-200 mm³). The mice are then randomized into different treatment groups: vehicle

control, Fumagillin-B/TNP-470 alone, chemotherapy alone, and the combination of

Fumagillin-B/TNP-470 and chemotherapy.

Drug Administration: The drugs are administered according to a predefined schedule and

route (e.g., intraperitoneal injection for cisplatin, subcutaneous for TNP-470).

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers and calculated using the formula: (length x width²)/2.
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Endpoint: The experiment is terminated when tumors in the control group reach a

predetermined size, or after a specific duration. Tumor weights are measured at the end of

the study.

Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group

relative to the control group. Statistical analysis is performed to determine the significance of

the synergistic effect.

Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Fumagillin-B/TNP-470 with chemotherapy is believed to stem from

their complementary mechanisms of action targeting different aspects of tumor biology.
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Caption: Proposed mechanism of synergy between Fumagillin-B/TNP-470 and chemotherapy.

Fumagillin-B/TNP-470 inhibits MetAP2, leading to a reduction in angiogenesis and tumor

vasculature. This, in turn, can improve the delivery and efficacy of cytotoxic agents to the tumor

core. Chemotherapeutic agents induce DNA damage and apoptosis. The combination of these

two modalities results in a more potent anti-tumor effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of expression of vascular endothelial growth factor and its receptors in
pulmonary adenocarcinoma cell by TNP-470 in combination with gemcitabine - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15392558?utm_src=pdf-body-img
https://www.benchchem.com/product/b15392558?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1599809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1599809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1599809/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15392558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of
hormone-independent human breast and prostate carcinoma cell lines - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Combination of angiogenesis inhibitor TNP-470 with cytotoxic drugs in experimental
therapy of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Clinical and pharmacokinetic study of TNP-470, an angiogenesis inhibitor, in combination
with paclitaxel and carboplatin in patients with solid tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Assessing the Synergistic Effects of Fumagillin-B with
Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15392558#assessing-the-synergistic-effects-of-
fumagilin-b-with-chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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